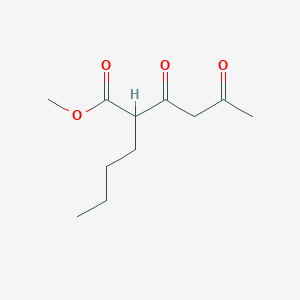
2,4-Dibromo-1,3-diphenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1,3-diphenylbut-2-en-1-one is an organic compound with the molecular formula C16H12Br2O It is a derivative of 1,3-diphenylbut-2-en-1-one, where two bromine atoms are substituted at the 2 and 4 positions of the butenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-1,3-diphenylbut-2-en-1-one typically involves the bromination of 1,3-diphenylbut-2-en-1-one. The reaction is carried out by treating 1,3-diphenylbut-2-en-1-one with bromine in an appropriate solvent, such as carbon tetrachloride or chloroform, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1,3-diphenylbut-2-en-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form 1,3-diphenylbut-2-en-1-one or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while reduction would yield a less brominated or debrominated product.
Scientific Research Applications
2,4-Dibromo-1,3-diphenylbut-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-dibromo-1,3-diphenylbut-2-en-1-one involves its interaction with various molecular targets. The bromine atoms make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity can lead to inhibition or modification of the target molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylbut-2-en-1-one: The parent compound without bromine substitution.
4,4-Diphenyl-3-buten-2-one: A similar compound with different substitution patterns.
3,4-Diphenylbut-3-en-2-one: Another derivative with different substitution positions
Uniqueness
2,4-Dibromo-1,3-diphenylbut-2-en-1-one is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to its non-brominated counterparts. This increased reactivity makes it valuable in various chemical reactions and applications, particularly in the synthesis of complex organic molecules and potential drug candidates.
Properties
CAS No. |
116485-50-8 |
|---|---|
Molecular Formula |
C16H12Br2O |
Molecular Weight |
380.07 g/mol |
IUPAC Name |
2,4-dibromo-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H12Br2O/c17-11-14(12-7-3-1-4-8-12)15(18)16(19)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
ZMLBBAUNKFRQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


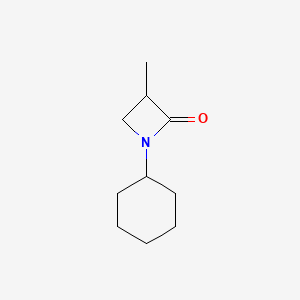

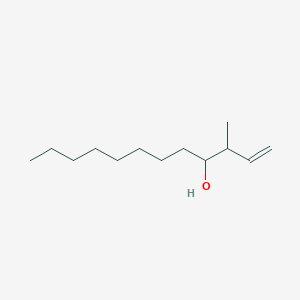
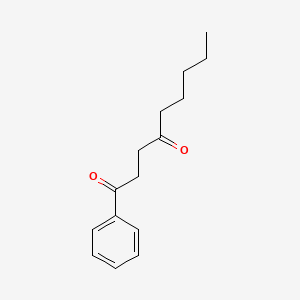
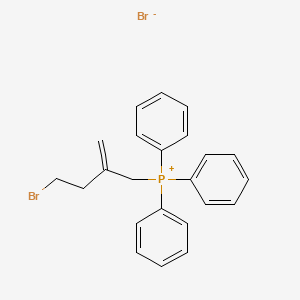

![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
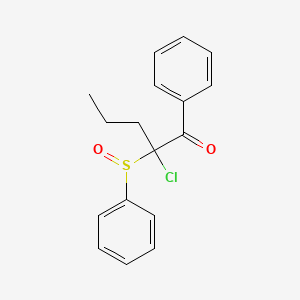
![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
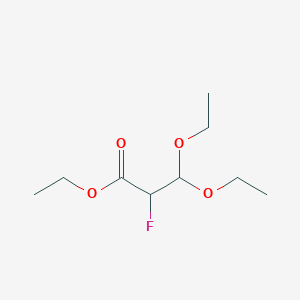

![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
